Lipophilicity-Polarity Balance: LogP and TPSA Comparison vs. 2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid (CAS 63559-04-6)
The target compound bearing a 4-methoxy substituent on the naphthalene ring achieves a comparable LogP (4.96) to the non-methoxylated analog (LogP 4.95, CAS 63559-04-6), yet its TPSA is 9.23 Ų higher (59.67 vs. 50.44 Ų), reflecting the additional hydrogen bond acceptor capacity of the methoxy oxygen without a meaningful increase in lipophilicity . This property enables retention of membrane permeability (LogP >4.5) while providing an extra polar interaction point for target binding, a feature absent in the des-methoxy comparator.
| Evidence Dimension | LogP and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 4.96; TPSA = 59.67 Ų; MW = 318.32 g/mol |
| Comparator Or Baseline | 2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid (CAS 63559-04-6): LogP = 4.95; TPSA = 50.44 Ų; MW = 288.30 g/mol |
| Quantified Difference | ΔLogP = +0.01; ΔTPSA = +9.23 Ų; ΔMW = +30.02 g/mol |
| Conditions | Computed physicochemical parameters from Chemsrc database (predicted values) |
Why This Matters
The TPSA increment without LogP penalty suggests the methoxy group can enhance molecular recognition (e.g., hydrogen bonding to PAI-1) while preserving passive membrane diffusion, a critical balance for cellular target engagement assays.
